molecular formula C16H25N3O2 B10879992 1-(2-Nitrobenzyl)-4-(pentan-3-yl)piperazine

1-(2-Nitrobenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10879992
M. Wt: 291.39 g/mol
InChI Key: FTRVCOYPDRVCGK-UHFFFAOYSA-N
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Description

1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine family Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylpropyl Group: The ethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached through nucleophilic substitution reactions, where the piperazine nitrogen attacks the benzyl halide, followed by nitration of the benzyl group using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Reduction: Formation of 1-(1-ETHYLPROPYL)-4-(2-AMINOBENZYL)PIPERAZINE.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ETHYLPROPYL)-4-(2-AMINOBENZYL)PIPERAZINE: Similar structure but with an amine group instead of a nitro group.

    1-(1-ETHYLPROPYL)-4-(2-METHYLBENZYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(1-ETHYLPROPYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific substitution pattern on the piperazine ring differentiates it from other piperazine derivatives, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C16H25N3O2/c1-3-15(4-2)18-11-9-17(10-12-18)13-14-7-5-6-8-16(14)19(20)21/h5-8,15H,3-4,9-13H2,1-2H3

InChI Key

FTRVCOYPDRVCGK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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